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Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the

oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2][3] In several cancers,

including glioma, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 acquires

neomorphic, gain-of-function mutations.[1][3] These mutations, most commonly affecting the

R132 residue, enable the enzyme to convert α-KG into the oncometabolite D-2-

hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG disrupts epigenetic regulation and

cellular differentiation, contributing to tumorigenesis.[1][2]

GSK864 has emerged as a potent and selective allosteric inhibitor of mutant IDH1, making it

an invaluable chemical probe for elucidating the biological consequences of IDH1 mutations

and for exploring potential therapeutic strategies.[4][5][6] Developed by GlaxoSmithKline, this

compound exhibits favorable properties for both in vitro and in vivo studies, allowing for

detailed investigation of the IDH1 signaling pathway.[1][4]

Data Presentation
The following tables summarize the quantitative data for GSK864, highlighting its potency and

cellular activity.

Table 1: In Vitro Potency of GSK864 Against IDH1 Variants
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Target IC50 (nM)

IDH1 R132C 8.8 - 9

IDH1 R132H 15 - 15.2

IDH1 R132G 16.6 - 17

Wild-Type IDH1 ~466.5 - 470

(Data sourced from references[4][6][7][8][9])

Table 2: Cellular Activity of GSK864

Cell Line IDH1 Mutation Assay EC50 (nM)

HT1080 Fibrosarcoma R132C
2-HG Production

Inhibition (LC-MS/MS)
320

(Data sourced from references[1][7][10])

Mechanism of Action
GSK864 functions as an allosteric inhibitor, meaning it binds to a site on the mutant IDH1

enzyme distinct from the active site.[5][6] This binding event induces a conformational change

that specifically prevents the neomorphic reduction of α-KG to 2-HG, without significantly

affecting the wild-type enzyme's ability to convert isocitrate to α-KG at lower concentrations.[8]

[11]

By inhibiting the production of 2-HG, GSK864 helps to reverse the downstream oncogenic

effects. In cancer cells with IDH1 mutations, elevated 2-HG levels competitively inhibit α-KG-

dependent dioxygenases, including TET enzymes and histone lysine demethylases, leading to

a block in cellular differentiation.[1][2] Treatment with GSK864 reduces 2-HG levels, thereby

restoring the function of these enzymes and promoting the differentiation of malignant cells.[6]

[8]
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Caption: Mechanism of GSK864 action on mutant IDH1 signaling.

Experimental Protocols
Detailed methodologies are crucial for the successful application of GSK864 as a chemical

probe.

Biochemical IDH1 Inhibition Assay
This assay measures the ability of GSK864 to inhibit the enzymatic activity of purified mutant

IDH1.

Reagents and Materials:
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Recombinant human IDH1 mutant enzyme (e.g., R132H, R132C).

Substrate: α-Ketoglutarate (α-KG).

Cofactor: NADPH.

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 0.005% (v/v) Tween 20, 0.2 mM DTT, 0.1

mg/mL BSA, pH 8.0.[11][12]

GSK864 stock solution in DMSO.

384-well microplate.

Plate reader capable of measuring absorbance at 340 nm.

Procedure:

Prepare serial dilutions of GSK864 in DMSO, then further dilute in assay buffer.

In a microplate, add the assay buffer, NADPH, and the GSK864 dilution (or DMSO for

control).

Add the IDH1 mutant enzyme to each well and pre-incubate the mixture.

Initiate the reaction by adding α-KG to all wells.

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the

consumption of NADPH.

Calculate the initial reaction rates and plot the percent inhibition against the logarithm of

GSK864 concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]

Cellular 2-HG Production Assay (LC-MS/MS)
This assay quantifies the reduction of the oncometabolite 2-HG in cells treated with GSK864.

Reagents and Materials:
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IDH1-mutant cell line (e.g., HT1080, which harbors the R132C mutation).[1][7]

Cell culture medium and supplements.

GSK864 stock solution in DMSO.

Lysis/Extraction Buffer: 80:20 Methanol:Water solution, pre-chilled to -80°C.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

Seed HT1080 cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of GSK864 (and a DMSO vehicle control) for

24-48 hours.[1][13]

After incubation, aspirate the medium and wash the cells with ice-cold saline.

Quench metabolism and lyse the cells by adding the pre-chilled extraction buffer.

Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris.

Transfer the supernatant (containing metabolites) to a new tube for analysis.

Analyze the samples using an LC-MS/MS method specifically developed to quantify 2-HG.

[1]

Normalize the 2-HG levels to cell number or protein concentration.

Plot the normalized 2-HG levels against GSK864 concentration to determine the EC50

value.

Chemoproteomics for Selectivity Profiling
To confirm the selectivity of the chemical series, a chemoproteomic approach using a close,

functionalized analog of GSK864 (GSK321) can be employed.[4]

Methodology Overview:
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Immobilization: A functionalized analog of GSK864 (like GSK321) is covalently attached to

sepharose beads.[4]

Incubation: The beads are incubated with a whole-cell lysate (e.g., from HT1080 cells) to

allow the probe to bind to its protein targets.[4]

Washing: Non-specifically bound proteins are washed away.

Elution: Specifically bound proteins are eluted from the beads.

Identification: The eluted proteins are identified and quantified using mass spectrometry

(LC-MS/MS). The results typically show a highly selective enrichment of IDH1 over other

proteins in the lysate.[1][4]
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Caption: Experimental workflow for evaluating an IDH1 chemical probe.

Conclusion
GSK864 is a well-characterized chemical probe for studying mutant IDH1. Its high potency

against common IDH1 mutants, moderate selectivity over the wild-type enzyme, and

demonstrated ability to inhibit cellular 2-HG production make it a cornerstone tool for cancer

researchers.[4][6][7] The detailed protocols provided herein serve as a guide for its effective

use in elucidating the complex biology of IDH1-mutated cancers and in the validation of novel

therapeutic strategies targeting this critical oncogenic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

2. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC
[pmc.ncbi.nlm.nih.gov]

3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

4. GSK864 | Structural Genomics Consortium [thesgc.org]

5. Probe GSK864 | Chemical Probes Portal [chemicalprobes.org]

6. caymanchem.com [caymanchem.com]

7. medchemexpress.com [medchemexpress.com]

8. Cancer-associated IDH1 promotes growth and resistance to targeted therapies in the
absence of mutation - PMC [pmc.ncbi.nlm.nih.gov]

9. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1
mutants - PMC [pmc.ncbi.nlm.nih.gov]

10. file.medchemexpress.com [file.medchemexpress.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b607869?utm_src=pdf-body
https://www.thesgc.org/chemical-probes/gsk864
https://www.caymanchem.com/product/18762/gsk864
https://www.medchemexpress.com/GSK864.html
https://www.benchchem.com/product/b607869?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5155016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5155016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6534082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6534082/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.982424/full
https://www.thesgc.org/chemical-probes/gsk864
https://www.chemicalprobes.org/gsk864
https://www.caymanchem.com/product/18762/gsk864
https://www.medchemexpress.com/GSK864.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6422176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6422176/
https://file.medchemexpress.com/batch_PDF/HY-19540/GSK864-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1
Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

12. pubs.acs.org [pubs.acs.org]

13. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular
Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [GSK864: A Chemical Probe for Isocitrate
Dehydrogenase 1 (IDH1) Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607869#gsk864-s-potential-as-a-chemical-probe-for-
idh1-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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